(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol
Description
(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is a diaromatic methanol derivative characterized by two substituted phenyl rings: a 3-bromophenyl group and a 5-fluoro-2-methylphenyl group. The compound’s structure features a central hydroxymethyl (–CH2OH) bridge connecting these aromatic moieties, which introduces steric and electronic complexity. The bromine atom at the meta position of the first phenyl ring enhances electrophilic substitution reactivity, while the fluorine and methyl groups on the second ring influence lipophilicity and metabolic stability .
For example, similar diaromatic methanols are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, followed by reduction of ketone intermediates (e.g., using NaBH4 or LiAlH4) . Characterization typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, with tools like SHELX employed for structural refinement .
Properties
IUPAC Name |
(3-bromophenyl)-(5-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLSDRVXINAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 5-fluoro-2-methylbenzylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3-bromophenyl)(5-fluoro-2-methylphenyl)ketone.
Reduction: Formation of (3-bromophenyl)(5-fluoro-2-methylphenyl)methane.
Substitution: Formation of (3-methoxyphenyl)(5-fluoro-2-methylphenyl)methanol or (3-cyanophenyl)(5-fluoro-2-methylphenyl)methanol.
Scientific Research Applications
(3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 2: Cytotoxic and Pharmacological Profiles of Bromophenyl Derivatives
Key Observations:
- Chalcone Derivatives: Halogenated chalcones show variable cytotoxicity. The 3-bromophenyl chalcone in exhibits lower potency (IC50 = 422.22 ppm) compared to its 4-isopropylphenyl analog (IC50 = 22.41 ppm), highlighting the role of lipophilic substituents in enhancing bioactivity.
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data for Bromophenyl Methanol Derivatives
Key Observations:
- Hydroxyl Group Signals: The –CH2OH proton in (3-Bromophenyl)methanol appears at δ 4.77 ppm , whereas in bulkier analogs like (3-Bromophenyl)(cycloheptyl)methanol, the –OH signal shifts upfield (δ 1.76 ppm) due to steric shielding .
- Mass Spectrometry: Molecular ion peaks align with theoretical masses, confirming structural integrity. For example, (3-Bromophenyl)(cycloheptyl)methanol shows M+ at m/z 283.20 , consistent with its formula (C14H19BrO).
Biological Activity
The compound (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is a phenolic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the meta position on one phenyl ring and a fluorine atom at the para position on another. This unique substitution pattern may influence its biological activity through electronic effects and steric hindrance.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives with bromine and fluorine substituents have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of halogens often enhances the antimicrobial efficacy of phenolic compounds.
Anticancer Activity
Studies have demonstrated that (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol exhibits notable anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol | MCF-7 (Breast) | TBD | Inhibition of tubulin polymerization |
| Similar Brominated Compounds | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |
| Other Phenolic Derivatives | A549 (Lung) | 0.5 | Microtubule destabilization |
Note: TBD = To Be Determined; values for (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol need further investigation.
Antimicrobial Activity
The antimicrobial efficacy of halogenated phenols has been widely documented. The introduction of bromine and fluorine groups can enhance the lipophilicity and reactivity towards microbial membranes.
Table 2: Antimicrobial Efficacy
| Compound | Microbe | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol | Staphylococcus aureus | TBD | Bactericidal |
| Similar Compounds | Escherichia coli | <10 | Bacteriostatic |
Note: MIC = Minimum Inhibitory Concentration; TBD = To Be Determined.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and type of substituents significantly affect the biological activity of phenolic compounds. The following observations can be made:
- Bromine Substitution : Enhances cytotoxicity and antimicrobial activity.
- Fluorine Substitution : Increases lipophilicity, improving membrane penetration.
- Hydroxyl Group : Essential for maintaining biological activity through hydrogen bonding interactions.
Case Studies
- Case Study 1 : A compound similar to (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol was tested against MCF-7 cells, showing an IC50 value in the nanomolar range, indicating potent anticancer properties.
- Case Study 2 : Another study evaluated a series of brominated phenols against multi-drug resistant bacterial strains, revealing significant antibacterial activity attributed to the electron-withdrawing effects of bromine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
